molecular formula C14H17N B1581737 2-cyclohexyl-2-phenylacetonitrile CAS No. 3893-23-0

2-cyclohexyl-2-phenylacetonitrile

Cat. No.: B1581737
CAS No.: 3893-23-0
M. Wt: 199.29 g/mol
InChI Key: IZSWBXTYTALSOZ-UHFFFAOYSA-N
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Description

2-cyclohexyl-2-phenylacetonitrile is an organic compound with the molecular formula C₁₄H₁₇N. It is characterized by a cyclohexyl group attached to a phenylacetonitrile moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-cyclohexyl-2-phenylacetonitrile can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with bromocyclohexane in the presence of sodium amide. The reaction is typically carried out in an anhydrous solvent such as benzene or ether .

Industrial Production Methods: In industrial settings, the synthesis of cyclohexylphenylacetonitrile often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature and solvent composition .

Chemical Reactions Analysis

Types of Reactions: 2-cyclohexyl-2-phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-cyclohexyl-2-phenylacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexylphenylacetonitrile involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-cyclohexyl-2-phenylacetonitrile is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. This dual functionality makes it versatile for various synthetic and industrial applications .

Properties

IUPAC Name

2-cyclohexyl-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSWBXTYTALSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304150
Record name α-Cyclohexylbenzeneacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3893-23-0
Record name α-Cyclohexylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3893-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylphenylacetonitrile
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Record name 3893-23-0
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Record name α-Cyclohexylbenzeneacetonitrile
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Record name Cyclohexylphenylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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